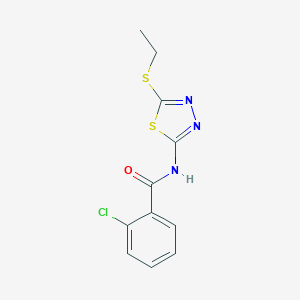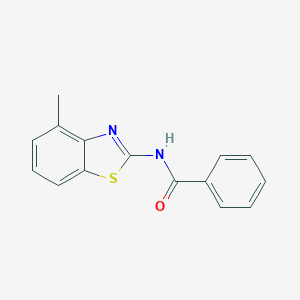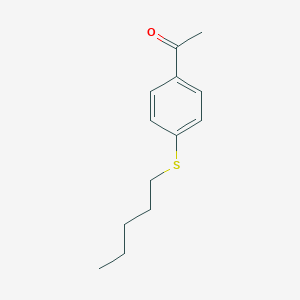
4'-(n-Pentylthio)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(n-Pentylthio)acetophenone, also known as PTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAP has a unique structure and properties that make it an attractive compound for research and development.
Mecanismo De Acción
The mechanism of action of 4'-(n-Pentylthio)acetophenone is not well understood. However, it is believed that 4'-(n-Pentylthio)acetophenone exerts its biological effects by interacting with thiols in biological systems. 4'-(n-Pentylthio)acetophenone has been shown to inhibit the growth of various bacteria and cancer cells by inducing oxidative stress and apoptosis. 4'-(n-Pentylthio)acetophenone has also been shown to interact with proteins involved in various cellular processes such as DNA repair and cell cycle regulation.
Biochemical and Physiological Effects:
4'-(n-Pentylthio)acetophenone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4'-(n-Pentylthio)acetophenone can inhibit the growth of various bacteria and cancer cells. 4'-(n-Pentylthio)acetophenone has also been shown to induce oxidative stress and apoptosis in cancer cells. In vivo studies have shown that 4'-(n-Pentylthio)acetophenone can reduce the growth of tumors in mice. 4'-(n-Pentylthio)acetophenone has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-(n-Pentylthio)acetophenone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure and properties that make it an attractive compound for research and development. However, 4'-(n-Pentylthio)acetophenone also has some limitations. It is a relatively new compound, and its biological effects and mechanism of action are not well understood. 4'-(n-Pentylthio)acetophenone is also a toxic compound that requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 4'-(n-Pentylthio)acetophenone. One direction is to further investigate the mechanism of action of 4'-(n-Pentylthio)acetophenone and its biological effects. Another direction is to explore the potential applications of 4'-(n-Pentylthio)acetophenone in various fields such as medicine and material science. 4'-(n-Pentylthio)acetophenone can also be used as a starting point for the synthesis of other compounds with unique properties and applications. Overall, 4'-(n-Pentylthio)acetophenone has great potential for scientific research and development, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 4'-(n-Pentylthio)acetophenone involves the reaction between 4-acetylthiophenol and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction results in the formation of 4'-(n-Pentylthio)acetophenone, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of 4'-(n-Pentylthio)acetophenone can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4'-(n-Pentylthio)acetophenone has been extensively studied for its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 4'-(n-Pentylthio)acetophenone can be used as a building block for the synthesis of other compounds. It can also be used as a fluorescent probe for the detection of thiols in biological systems. In biology, 4'-(n-Pentylthio)acetophenone has been shown to have antimicrobial and anticancer properties. It can also be used as a photoaffinity label for the identification of protein-protein interactions. In material science, 4'-(n-Pentylthio)acetophenone can be used as a precursor for the synthesis of luminescent materials.
Propiedades
IUPAC Name |
1-(4-pentylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYAZBDIZDEPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(n-Pentylthio)acetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)
![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)
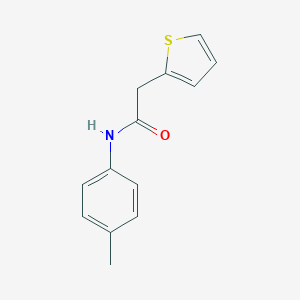
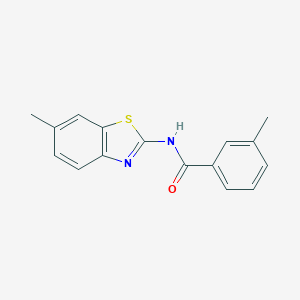
![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)
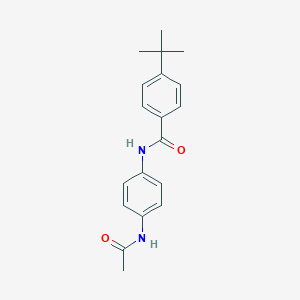
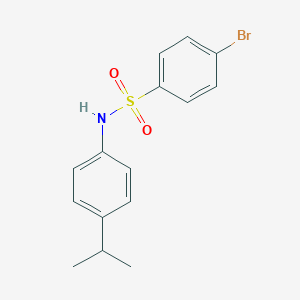
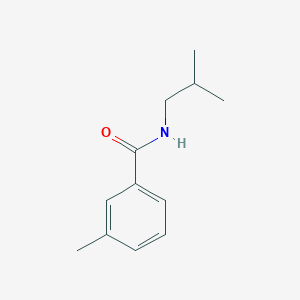
![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
